N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride
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Overview
Description
“N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride” is a chemical compound with the molecular formula C7H8ClN5. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which “N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride” belongs, has been described in various references . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines, including “N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride”, are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .Scientific Research Applications
Synthesis and Characterization
- N-(1H-Pyrazol-4-yl)pyridazin-3-amine derivatives were synthesized and characterized, revealing in-plane alignment of N–H of the amine group with the aromatic ring and a distinct biological activity against breast cancer and microbes (Titi et al., 2020).
Reactions and Derivatives
- Investigations into the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, including pyrazolo[3,4-d]-pyridazinone derivatives, have been conducted, illustrating the versatility of these compounds in chemical synthesis (Şener et al., 2002).
Antimicrobial Activity
- A study on pyridazine derivatives, including pyrazolo[5,1-c]-1,2,4-triazine-3-carboxylic acid, showed promising antimicrobial activity against a variety of microorganisms (El-Mariah et al., 2006).
Pharmacological Potential
- New analogs of 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles, derived from similar structures, demonstrated potent anti-inflammatory and antioxidant activities, suggesting pharmacological relevance (Shankar et al., 2017).
Herbicidal Applications
- Substituted pyridazinone compounds, related to N-(1H-Pyrazol-4-yl)pyridazin-3-amine, were found to inhibit photosynthesis in plants, indicating potential as herbicides (Hilton et al., 1969).
Structural and Spectroscopic Analysis
- Structural variations, including ring-chain tautomerism and cis-trans isomerism, in 1H-pyrazolo[1,2-a]pyridazine derivatives have been explored, enhancing understanding of these compounds' properties (Sinkkonen et al., 2002).
Safety and Hazards
Future Directions
The future directions for “N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride” and related compounds are likely to involve further exploration of their synthesis and potential biomedical applications . Given their close similarity to the purine bases adenine and guanine, these compounds may have significant potential in medicinal chemistry .
properties
IUPAC Name |
N-(1H-pyrazol-4-yl)pyridazin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.ClH/c1-2-7(12-8-3-1)11-6-4-9-10-5-6;/h1-5H,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVUUXRWYCCJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)NC2=CNN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride |
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